molecular formula C7H3I3O2 B023451 2,3,5-Triiodobenzoic acid CAS No. 88-82-4

2,3,5-Triiodobenzoic acid

Cat. No. B023451
M. Wt: 499.81 g/mol
InChI Key: ZMZGFLUUZLELNE-UHFFFAOYSA-N
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Patent
US08785575B2

Procedure details

18.2 mL of TIBA/cyclohexane solution (99 g/L) were mixed with 3.8 mL of MAO/toluene solution to obtain a MAO/TIBA molar ratio of 2:1. The solution was stirred for 1 h at room temperature and transferred into a 50 mL Schlenk flask containing A-1 (37.3 mg, 45.4 μmol). The final solution was diluted with 35.9 mL of cyclohexane. Final mixture concentration=50 gTOT/L and 0.645 gmetallocene/L; color=orange solution.
Name
TIBA cyclohexane
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([I:7])=[C:5]([I:8])[C:4]([C:9]([OH:11])=[O:10])=[CH:3][C:2]=1[I:12].C1CCCCC1>C1(C)C=CC=CC=1>[CH:1]1[C:6]([I:7])=[C:5]([I:8])[C:4]([C:9]([OH:11])=[O:10])=[CH:3][C:2]=1[I:12] |f:0.1|

Inputs

Step One
Name
TIBA cyclohexane
Quantity
18.2 mL
Type
reactant
Smiles
C1=C(C=C(C(=C1I)I)C(=O)O)I.C1CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=C(C(=C1I)I)C(=O)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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